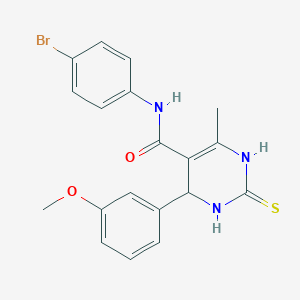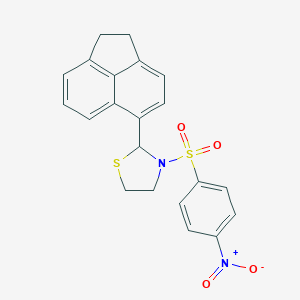
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with nitrogen atoms at positions 1 and 3), with various substituents including a bromophenyl group, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromophenyl and methoxyphenyl groups would likely make the compound relatively non-polar, and therefore soluble in non-polar solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of various pyrimidine derivatives, including compounds similar in structure to N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. These syntheses often involve complex chemical reactions and are important for the development of novel compounds with potential applications in various fields (Begum & Vasundhara, 2009).
Crystal Structure Analysis : Crystal structure analysis of similar compounds has been conducted, providing insights into their molecular configurations and potential chemical properties (Begum & Vasundhara, 2009).
Potential Biological and Medicinal Applications
Anti-Inflammatory and Analgesic Agents : Novel compounds with structural similarities have been synthesized and found to possess anti-inflammatory and analgesic properties. These findings suggest potential applications in the development of new drugs for pain relief and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Some pyrimidine derivatives exhibit significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Akbari et al., 2008).
Antiviral Activity : Certain pyrimidine compounds have been shown to have antiviral properties, indicating their potential use in treating viral infections (Hocková et al., 2003).
Antitumor Activity : Research into pyrimidine derivatives has revealed potent antitumor activities, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Antihypertensive Activity : Pyrimidine compounds have been studied for their antihypertensive effects, indicating a potential role in the treatment of hypertension (Rana et al., 2004).
Chemical Properties and Reactions
Chemical Reactions of Pyrimidine Compounds : Various reactions of pyrimidine derivatives, including 2-thioxo-tetrahydropyrimidines, have been explored to understand their chemical properties and potential applications (Kappe & Roschger, 1989).
Novel Synthesis Methods : Innovative methods for synthesizing pyrimidine derivatives, such as microwave-assisted synthesis, have been investigated, offering more efficient and environmentally friendly approaches (Youssef & Amin, 2012).
特性
IUPAC Name |
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-8-6-13(20)7-9-14)17(23-19(26)21-11)12-4-3-5-15(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIVTIRXGUQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B409500.png)
![N-(4-Bromo-phenyl)-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B409501.png)
![2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B409502.png)
![2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B409504.png)
![Ethyl 2-[[2-[(3-chlorobenzoyl)-cyclohexylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409506.png)
![N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B409509.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B409510.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
![4-(2-chlorophenyl)-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B409512.png)
![5-(4-Heptyloxy-phenyl)-3-propyl-[1,2,4]oxadiazole](/img/structure/B409515.png)

![4-[(4-Chlorophenyl)carbonyl]-1-hexyl-3-methyl-2-pyrazolin-5-one](/img/structure/B409519.png)
![2-{4-Nitrophenyl}-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409520.png)
